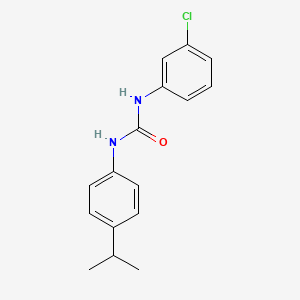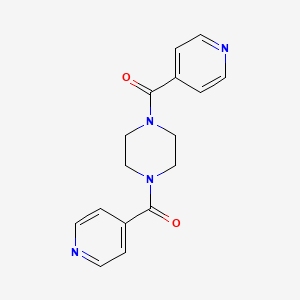![molecular formula C15H22N4O B5519071 2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)
2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C15H22N4O and its molecular weight is 274.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.17936134 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
Synthesis and Anti-Histaminic Activity : Novel pyrimidines, prepared through the condensation of chalcones with guanidine HCl, exhibited significant anti-histaminic activity, suggesting their potential in treating histamine-mediated conditions (S. Rahaman et al., 2009).
Metabolism and Excretion : The disposition, metabolism, and excretion of a dipeptidyl peptidase IV inhibitor with a similar structure were thoroughly examined in rats, dogs, and humans, providing insights into its pharmacokinetics and potential therapeutic applications (Raman K. Sharma et al., 2012).
Cytochrome P450 Metabolism : A study identified CYP2D6 as the enzyme responsible for the metabolic conversion of 1-(2-pyrimidinyl)-piperazine to its hydroxylated form, highlighting the importance of this pathway in the metabolism of psychoactive drugs (Nirmala Raghavan et al., 2005).
Potential Therapeutic Applications
Antiviral Activity : Pyrazolo[3,4-d]pyrimidines, showing specific antiviral activity against human enteroviruses, particularly coxsackieviruses, were synthesized. These compounds exhibit potential as antiviral agents at nanomolar concentrations (J. Chern et al., 2004).
Antitumor Activity : Novel diaryl urea derivatives containing a 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group were synthesized and demonstrated potent and broad-spectrum anticancer activities compared to the reference drug Sorafenib (Yanfang Zhao et al., 2013).
Mechanism of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .
Future Directions
Properties
IUPAC Name |
cyclohexyl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-14(13-5-2-1-3-6-13)18-9-11-19(12-10-18)15-16-7-4-8-17-15/h4,7-8,13H,1-3,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJSKIKWRVBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)
![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5519033.png)
![1-[(2,5-dimethoxyphenyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519044.png)

![2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)
![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)

![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)
![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)
![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)
